Ethyl 4-(3-acetylanilino)-4-oxobutanoate
Description
Ethyl 4-(3-acetylanilino)-4-oxobutanoate is a synthetic ester derivative featuring a 4-oxobutanoate backbone with a 3-acetylanilino substituent. The acetyl group on the aniline ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl 4-(3-acetylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(18)8-7-13(17)15-12-6-4-5-11(9-12)10(2)16/h4-6,9H,3,7-8H2,1-2H3,(H,15,17) |
InChI Key |
GVTVUPIBJMSGSK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC(=C1)C(=O)C |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC(=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares ethyl 4-(3-acetylanilino)-4-oxobutanoate to structurally related compounds, focusing on substituent effects, synthesis methods, and physicochemical properties.
Substituent Effects on the Aromatic/Anilino Group
Electron-Withdrawing vs. Electron-Donating Groups
- This compound: The 3-acetyl group is electron-withdrawing, reducing electron density on the aromatic ring. This enhances stability toward electrophilic attacks but may reduce nucleophilic reactivity .
- Ethyl 4-(4-nitrophenyl)-4-oxobutanoate (): The nitro group (-NO₂) is strongly electron-withdrawing, further decreasing reactivity in nucleophilic substitutions compared to the acetyl group .
- Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate (): Combines electron-withdrawing fluorine (-F) and electron-donating methoxy (-OMe) groups, creating a polarized aromatic system. This dual effect could enhance solubility in polar solvents .
Steric and Hydrophobic Effects
- Ethyl 4-(indolin-1-yl)-4-oxobutanoate (): The indoline heterocycle introduces planar rigidity, which may improve crystallinity compared to flexible acetyl-substituted analogs .
Ester Group Variations
Ethyl vs. Bulkier Esters
- This compound: The ethyl ester balances moderate lipophilicity and synthetic accessibility.
- Benzyl 4-(indolin-1-yl)-4-oxobutanoate (): The benzyl ester increases molecular weight and lipophilicity, which could enhance membrane permeability in biological systems but reduce aqueous solubility .
- Isopropyl 4-(indolin-1-yl)-4-oxobutanoate (): The branched isopropyl group may hinder enzymatic hydrolysis, improving metabolic stability .
Physicochemical Properties
*Calculated based on .
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